molecular formula C10H8O3 B2803224 Methyl benzofuran-7-carboxylate CAS No. 99517-45-0

Methyl benzofuran-7-carboxylate

Cat. No.: B2803224
CAS No.: 99517-45-0
M. Wt: 176.171
InChI Key: GRNXWZFSEBBLMD-UHFFFAOYSA-N
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Description

Methyl benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl Benzofuran-7-carboxylate, like other benzofuran compounds, is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, some benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain proteins and enzymes, leading to their inhibition or activation, and can also induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have different effects at different doses, with potential threshold effects observed in these studies. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that it is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl benzofuran-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl benzofuran-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Methyl benzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:

    Benzofuran-2-carboxylate: Similar structure but different substitution pattern, leading to varied biological activities.

    Benzofuran-3-carboxylate: Another isomer with distinct chemical properties and applications.

    Benzofuran-4-carboxylate: Differing in the position of the carboxylate group, affecting its reactivity and use in synthesis.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXWZFSEBBLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ozone was bubbled through a solution of methyl 3-allyl-salicylate (30 g, 156 mmol) at -78° C. for 2 hr until no starting material was present on TLC. The reaction was quenched with dimethyl sulfide and stirred at room temperature for 18 hr. The mixture was concentrated in vacuo, and the residue was dissolved in ether. The ether solution was washed with brine three times, and then concentrated in vacuo to a green oil. This oil was dissolved in toluene and heated to reflux with sulfuric acid (0.5 ml) for 4 hr. Sodium carbonate (5 g) was added, and the mixture was cooled and then filtered. The filtrated was concentrated in vacuo to a dark oil that was purified by chromatography on silica gel using methylene chloride as the eluent to give the product as a green oil (12 g, 44%).
Name
Ozone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Yield
44%

Synthesis routes and methods II

Procedure details

A solution of 0.31 g (1.22 mmol) of 7-Carbomethoxy dihydrobenzofuran and 1.66 g (3.3 mmol) of DDQ in 25 mL of toluene was heated at reflux for 7 h. The reaction mixture was then cooled to rt, diluted with ether, and washed with 3×30 mL of sat'd NaHCO3 solution. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 9:1) to give 0.25 g of the title compound.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2.09 g of (2-methoxycarbonyl-6-formylphenoxy)acetic acid, 1.48 g of sodium acetate and 7 ml of acetic anhydride is refluxed for 1.5 hours. After cooling, water is added to the reaction mixture, and the aqueous mixture is alkalized with potassium carbonate and extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography to give 0.39 g of methyl benzofuran-7-carboxylate as colorless oil.
Name
(2-methoxycarbonyl-6-formylphenoxy)acetic acid
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

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